(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-nitrophenyl)methanone
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Overview
Description
The compound (2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-nitrophenyl)methanone is a synthetic organic molecule that features a complex structure with multiple functional groups It contains a fluorobenzyl group, a thioether linkage, an imidazole ring, and a nitrophenyl group
Mechanism of Action
Target of action
The compound contains an imidazole ring, which is a common structure in many biologically active molecules. Imidazole derivatives are known to bind with high affinity to multiple receptors , which could suggest a wide range of potential targets for this compound.
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to predict the exact biochemical pathways it might affect. Imidazole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. Given the wide range of activities associated with imidazole derivatives , the effects could potentially be quite diverse.
Action environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. The fluorine atom in the compound could potentially enhance its metabolic stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-nitrophenyl)methanone typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the imidazole derivative with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the Nitrophenyl Group: The final step involves the acylation of the imidazole-thioether intermediate with 4-nitrobenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or iron powder in acidic conditions.
Substitution: The fluorobenzyl group can undergo nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the imidazole ring, which is known to interact with biological targets.
Medicine
The compound’s structure suggests potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. The nitrophenyl group can be modified to enhance binding affinity and selectivity.
Industry
In the materials science industry, this compound could be used in the development of new materials with specific electronic or optical properties due to the presence of the fluorobenzyl and nitrophenyl groups.
Comparison with Similar Compounds
Similar Compounds
- (2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-nitrophenyl)methanone
- (2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-nitrophenyl)methanone
- (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-nitrophenyl)methanone
Uniqueness
The presence of the fluorobenzyl group in (2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-nitrophenyl)methanone imparts unique electronic properties that can influence its reactivity and binding affinity. Fluorine atoms are highly electronegative and can affect the compound’s overall polarity and ability to participate in hydrogen bonding and other non-covalent interactions.
Properties
IUPAC Name |
[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O3S/c18-14-5-1-12(2-6-14)11-25-17-19-9-10-20(17)16(22)13-3-7-15(8-4-13)21(23)24/h1-8H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHGWABLGMGNZEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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